molecular formula C17H14O2 B15357899 (3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone

(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone

Cat. No.: B15357899
M. Wt: 250.29 g/mol
InChI Key: HJXGOOPWUUVBAP-UHFFFAOYSA-N
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Description

(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone typically involves the following steps:

  • Furan Synthesis: The furan ring is constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

  • Benzoylation: The furan ring is then benzoylated using benzoyl chloride in the presence of a base like pyridine.

  • Dimethylation: Finally, the compound undergoes dimethylation using reagents like iodomethane and a strong base such as potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of solid-phase synthesis techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromyl chloride to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, facilitated by strong nucleophiles and appropriate leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Strong nucleophiles like sodium hydride, and leaving groups such as halides.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Substituted benzofurans.

Scientific Research Applications

(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its antimicrobial properties, showing potential as a scaffold for developing new antibiotics.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: is compared with other similar compounds such as:

  • Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

  • Phenylmethanone derivatives: These compounds have similar phenylmethanone structures but vary in their fused rings and substituents.

Uniqueness: The presence of the dimethyl groups on the benzofuran ring and the specific arrangement of the phenylmethanone group contribute to its unique chemical and biological properties.

List of Similar Compounds

  • 3-Methylbenzofuran-2-yl)-phenyl-methanone

  • 5-(tert-Butyl)-3-methyl-2-benzoylbenzofuran

  • 3-(Methyl-d2)-2-benzoylbenzofuran

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C17H14O2/c1-11-8-9-15-14(10-11)12(2)17(19-15)16(18)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

HJXGOOPWUUVBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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